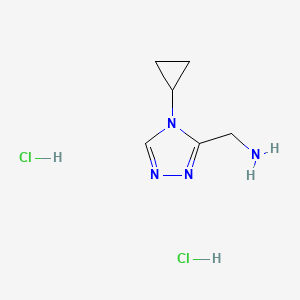

(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

(4-cyclopropyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.2ClH/c7-3-6-9-8-4-10(6)5-1-2-5;;/h4-5H,1-3,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWLADHOMJYRNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NN=C2CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258652-10-6 | |

| Record name | (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Approach

The synthesis of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine typically involves the cyclization of hydrazine derivatives with cyclopropyl ketones under acidic conditions. This cyclization forms the 1,2,4-triazole ring system. The process is often facilitated by heating the reactants in the presence of a strong acid catalyst such as hydrochloric acid, which also leads to the formation of the dihydrochloride salt of the amine.

Detailed Synthetic Route

A representative synthetic sequence is as follows:

Starting Materials : Hydrazine derivatives and cyclopropyl ketones are combined. The hydrazine provides the nitrogen atoms necessary for triazole ring formation, while the cyclopropyl ketone supplies the cyclopropyl substituent.

Cyclization Reaction : Under acidic conditions (commonly hydrochloric acid), the hydrazine and ketone undergo condensation and ring closure to form the 1,2,4-triazole ring. The reaction is typically conducted under reflux or elevated temperature to drive the cyclization efficiently.

Isolation of the Product : The resulting (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine is isolated as its dihydrochloride salt by treatment with hydrochloric acid, which protonates the amine and stabilizes the compound.

Purification : The product is purified by crystallization or other standard methods to obtain a high-purity dihydrochloride salt suitable for research or industrial use.

This method is scalable and has been adapted for industrial production using continuous flow reactors and optimized purification techniques to maximize yield and purity.

Related Synthetic Procedures in Literature

While direct literature on this exact compound is limited, related synthetic strategies for 1,2,4-triazole derivatives with cyclopropyl substituents provide insights:

Spirocyclic 1,2,4-triazol-3-yl Building Blocks : A multi-step synthesis involving cyclization of hydrazides with alkyl thioisocyanates, followed by cyclization under basic conditions, desulfurization with Raney nickel, and final deprotection with anhydrous HCl in 1,4-dioxane has been reported for related triazole derivatives. This sequence yields hydrochloride salts of triazole amines, demonstrating a robust approach to obtain triazole-based amine hydrochlorides.

Use of Boron Complex Intermediates : In some cases, chlorinated intermediates bearing triazole rings undergo nucleophilic displacement in the presence of triethylamine, followed by hydrolysis to yield the target amine hydrochlorides. This method is useful for synthesizing functionalized triazole amines with high purity.

These procedures highlight the importance of controlled cyclization, protection/deprotection steps, and salt formation with hydrochloric acid to obtain stable triazole amine hydrochlorides.

Data Table: Key Parameters in Preparation

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Cyclization | Hydrazine derivative + cyclopropyl ketone, HCl, reflux or heat | Formation of 1,2,4-triazole ring |

| Salt Formation | Treatment with excess HCl | Formation of dihydrochloride salt |

| Purification | Crystallization or chromatographic methods | Isolation of pure dihydrochloride |

| Optional Protection/Deprotection | Boc protection, Raney Ni desulfurization, HCl in dioxane | For complex derivatives, ensures purity and stability |

Research Findings and Considerations

The cyclization under acidic conditions is critical for ring closure and salt formation, with hydrochloric acid serving both as catalyst and protonating agent.

The dihydrochloride form improves compound stability, handling, and solubility, which is advantageous for pharmaceutical and chemical research.

Industrial-scale synthesis benefits from continuous flow systems and advanced purification to enhance yield and reproducibility.

Related synthetic routes involving thioisocyanates and Raney nickel desulfurization demonstrate the versatility of triazole ring construction and functionalization, which may be adapted for derivatives of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine.

Chemical Reactions Analysis

(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace the hydrogen atoms on the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles, such as alkyl halides

Major Products Formed:

Oxidation: Oxo derivatives of the triazole ring

Reduction: Reduced derivatives of the triazole ring

Substitution: Substituted triazole derivatives

Scientific Research Applications

(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride: has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with biological macromolecules, such as enzymes and receptors, to modulate their activity. The exact mechanism of action may vary depending on the specific application and biological system involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride with analogous compounds:

†Calculated molecular weight assuming formula C₇H₁₂Cl₂N₄.

Key Observations :

- Cyclopropyl vs.

- Amine Modifications : Methylation of the amine (e.g., N-methyl in ) may reduce polarity and affect pharmacokinetics, while ethanamine extensions () could alter binding affinity.

- Salt Forms : Dihydrochloride salts (target, ) improve aqueous solubility, critical for in vitro assays and formulation .

Pharmacological and Biochemical Implications

While direct activity data for the target compound are unavailable, insights from analogs suggest:

Biological Activity

(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables to illustrate its effects.

Chemical Structure and Properties

The molecular formula of this compound is C6H10N4 with a specific structural configuration that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C6H10N4 |

| SMILES | C1CC1N2C=NN=C2CN |

| InChI | InChI=1S/C6H10N4/c7-3-6... |

| Molecular Weight | 142.17 g/mol |

Research indicates that compounds similar to this compound exhibit potent inhibitory activity against Class I PI3-kinase enzymes, particularly the PI3K-a isoform. This inhibition is crucial as it can lead to reduced cellular proliferation associated with various cancers .

The compound's mechanism involves selective targeting of specific kinases while sparing others, which may minimize side effects and enhance therapeutic efficacy. The inhibition of PI3K pathways is linked to significant anti-tumor activity, making this compound a candidate for further development in cancer therapies .

Biological Activity Studies

Several studies have assessed the biological activity of this compound and its analogs:

- Inhibition of Tumor Growth : In preclinical models, compounds structurally related to (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine have shown significant reductions in tumor growth rates in xenograft models .

- Kinase Selectivity : The compound demonstrates selectivity against Class I PI3K enzymes while showing little activity against other kinases. This selectivity is critical in reducing potential off-target effects associated with broader kinase inhibitors .

- Cellular Proliferation : Studies have indicated that this compound can inhibit the proliferation of various human tumor cell lines including HeLa and HCT116 cells. The IC50 values for these effects are typically in the low micromolar range .

Case Studies

Case Study 1: Anti-Tumor Activity

A study involving the administration of this compound to mice with established tumors showed a marked decrease in tumor volume compared to control groups. The treatment was associated with alterations in signaling pathways linked to cell survival and proliferation.

Case Study 2: Enzyme Inhibition Profile

In vitro assays revealed that this compound effectively inhibited PI3K-a with an IC50 value around 0.5 µM. This level of potency suggests potential for therapeutic applications in malignancies driven by aberrant PI3K signaling.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride?

- Methodology :

- Step 1 : Introduce the cyclopropyl group via cyclopropanation of a precursor (e.g., using trifluoromethylating agents or cyclopropane-forming reagents under catalytic conditions) .

- Step 2 : Construct the 1,2,4-triazole ring through condensation reactions, such as hydrazide cyclization with nitriles or carbonyl compounds .

- Step 3 : Convert the free amine to the dihydrochloride salt using HCl gas or aqueous HCl in a controlled pH environment .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm final product purity via NMR and mass spectrometry .

Q. How can researchers characterize the compound’s purity and structural integrity?

- Techniques :

- NMR Spectroscopy : Use , , and -NMR (if applicable) to verify substituent positions and cyclopropane integrity .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS or MALDI-TOF) and detect impurities .

- X-Ray Crystallography : Employ SHELX or ORTEP-III for single-crystal structure determination, refining data with SHELXL to resolve bond lengths/angles .

- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and a C18 column; aim for ≥95% purity .

Q. What are the stability considerations for this compound under different storage conditions?

- Storage Recommendations :

- Store at -20°C in airtight, light-protected containers to prevent hydrolysis of the triazole ring or cyclopropane strain release .

- Avoid aqueous solutions unless buffered at pH 4–6, as the dihydrochloride salt may degrade in basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

- Strategy :

- Use SHELXL for iterative refinement, adjusting parameters like occupancy ratios for disordered atoms or hydrogen-bonding networks .

- Cross-validate with spectroscopic data (e.g., NMR coupling constants for cyclopropane geometry) to resolve ambiguities in electron density maps .

Q. What methodologies are suitable for analyzing reaction mechanisms involving substituent modifications (e.g., oxidation or nucleophilic substitution)?

- Approach :

- Oxidation : Use DFT calculations (e.g., Gaussian 09) to model reaction pathways, paired with experimental validation using agents like KMnO or RuO .

- Substitution : Perform kinetic isotope effect (KIE) studies or LC-MS trapping of intermediates to distinguish between S1/S2 mechanisms .

- Case Study : Fluorination of the triazole ring may proceed via a radical mechanism, detectable by EPR spectroscopy .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

- Protocol :

- Analog Synthesis : Modify the cyclopropyl group (e.g., replace with cyclobutyl) or triazole substituents (e.g., halogens, methyl groups) .

- Biological Assays : Screen analogs against target enzymes (e.g., cytochrome P450 isoforms) using fluorescence-based activity assays .

- Data Analysis : Apply multivariate regression (e.g., CoMFA) to correlate substituent electronic/hydrophobic properties with IC values .

Q. What techniques are optimal for studying enzyme-inhibitor interactions involving this compound?

- Tools :

- X-Ray Crystallography : Co-crystallize the compound with target enzymes (e.g., kinase domains) and refine structures using PHENIX or SHELX .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) in real-time using a Biacore system .

- Example : If the compound shows unexpected low affinity, check for conformational flexibility in the methanamine group via MD simulations .

Q. How can reaction conditions be optimized for scale-up without compromising yield?

- Optimization Parameters :

- Solvent Selection : Replace ethanol with MeCN or DMF to enhance solubility of intermediates .

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce reaction time .

- Process Analytics : Use PAT (Process Analytical Technology) tools like inline FTIR to monitor intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.